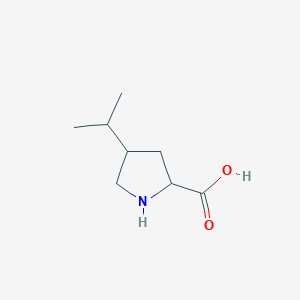

4-Isopropylpyrrolidine-2-carboxylicacid

Description

Significance in Advanced Organic Synthesis and Chemical Biology Research

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. mappingignorance.org Consequently, synthetic methodologies that allow for the stereoselective construction of substituted pyrrolidines are of significant interest to the scientific community. nih.gov The development of such methods is crucial for accessing optically pure compounds that are often essential for biological activity. mdpi.com

In the realm of chemical biology, derivatives of pyrrolidine-2-carboxylic acid, such as those with fluorine substitutions, have been explored for their ability to influence the conformational stability of peptides and proteins. beilstein-journals.org The strategic placement of substituents on the pyrrolidine ring can induce specific stereoelectronic effects, thereby modulating the structure and function of biomolecules. beilstein-journals.org

Classification within Chiral Pyrrolidine Carboxylic Acid Derivatives

4-Isopropylpyrrolidine-2-carboxylic acid is classified as a chiral substituted pyrrolidine carboxylic acid. This class of compounds is an extension of proline, one of the proteinogenic amino acids. The synthesis of such derivatives often starts from chiral precursors like proline or 4-hydroxyproline (B1632879) to ensure the production of optically pure products. mdpi.comnih.gov Various synthetic strategies, including asymmetric Michael additions and 1,3-dipolar cycloadditions, have been developed to create these complex structures with high enantioselectivity. mappingignorance.orgrsc.orgresearchgate.net

The table below provides a brief overview of related chiral pyrrolidine carboxylic acid derivatives and their significance.

| Derivative Name | Key Structural Feature | Significance |

| Proline | Unsubstituted pyrrolidine-2-carboxylic acid | A fundamental proteinogenic amino acid. |

| 4-Hydroxyproline | Hydroxyl group at the 4-position | A major component of collagen. |

| (3S,4R)-3,4-Difluoroproline | Vicinal difluorination | Mitigates conformational bias of the pyrrolidine ring. beilstein-journals.org |

| 5-Methylpyrrolidine-3-carboxylic acid | Methyl group at the 5-position and carboxylic acid at the 3-position | Synthesized with high enantiomeric excess via organocatalytic Michael addition. rsc.org |

Enantiomeric and Diastereomeric Considerations for Pyrrolidine Systems

The substituted pyrrolidine ring in 4-isopropylpyrrolidine-2-carboxylic acid contains multiple stereocenters, leading to the possibility of several stereoisomers in the form of enantiomers and diastereomers. The precise spatial arrangement of the substituents significantly impacts the molecule's chemical and biological properties. beilstein-journals.org

The synthesis of a specific stereoisomer is a primary goal in modern organic chemistry. mappingignorance.org Techniques such as catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides are employed to control the stereochemistry of the resulting pyrrolidine ring, potentially forming up to four new contiguous stereocenters with high selectivity. mappingignorance.org The choice of catalyst and reaction conditions can dictate whether the endo or exo adduct is formed, leading to different diastereomers. mappingignorance.org The development of stereoselective synthetic methods is therefore paramount for accessing specific, biologically active pyrrolidine derivatives. mdpi.com

The following table outlines the key stereochemical concepts relevant to substituted pyrrolidine systems.

| Stereochemical Concept | Description | Relevance to 4-Isopropylpyrrolidine-2-carboxylic Acid |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | The chiral centers at positions 2 and 4 result in a pair of enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | The presence of two stereocenters can lead to four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between a molecule from one pair and a molecule from the other is diastereomeric. |

| Cis/Trans Isomerism | Describes the relative orientation of substituents on the pyrrolidine ring. | The isopropyl and carboxylic acid groups can be on the same side (cis) or opposite sides (trans) of the ring, leading to different diastereomers. |

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKFSCQXCOMPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Isopropylpyrrolidine 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives through nucleophilic acyl substitution. libretexts.org This class of reaction involves the replacement of the hydroxyl (-OH) group with another nucleophile. The general mechanism proceeds through the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to eliminate the leaving group and regenerate the carbonyl double bond. jove.compressbooks.pubmasterorganicchemistry.comkhanacademy.org For carboxylic acids, the -OH is a poor leaving group, so the reaction often requires activation of the carbonyl group or conversion of the hydroxyl into a better leaving group. libretexts.org

Carboxylic acids can be readily converted to their more reactive acid chloride derivatives by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This transformation is a crucial first step for synthesizing other derivatives like esters and amides under milder conditions. The reaction with thionyl chloride is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemguide.co.ukchemtube3d.com

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. libretexts.orgyoutube.com This converts the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride. libretexts.orglibretexts.org

Table 1: Formation of 4-Isopropylpyrrolidine-2-carbonyl chloride

| Reactant | Reagent | Expected Product |

|---|---|---|

| 4-Isopropylpyrrolidine-2-carboxylic acid | Thionyl chloride (SOCl₂) | 4-Isopropylpyrrolidine-2-carbonyl chloride |

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca The reaction is an equilibrium process. To favor the formation of the ester, either a large excess of the alcohol is used or the water produced during the reaction is removed, in accordance with Le Châtelier's principle. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. libretexts.orgmasterorganicchemistry.com

Table 2: Fischer Esterification of 4-Isopropylpyrrolidine-2-carboxylic acid

| Reactant | Reagent | Expected Product |

|---|---|---|

| 4-Isopropylpyrrolidine-2-carboxylic acid | Methanol (B129727) (CH₃OH), H₂SO₄ (catalyst) | Methyl 4-isopropylpyrrolidine-2-carboxylate |

| 4-Isopropylpyrrolidine-2-carboxylic acid | Ethanol (B145695) (CH₃CH₂OH), H₂SO₄ (catalyst) | Ethyl 4-isopropylpyrrolidine-2-carboxylate |

The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the acidic carboxylic acid and the basic amine react to form a stable ammonium (B1175870) carboxylate salt. However, amides can be effectively synthesized using coupling reagents that activate the carboxylic acid. nih.gov

Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govpeptide.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.net For instance, EDC, in the presence of HOBt, forms a reactive HOBt ester intermediate. DMAP can further act as an acyl transfer agent to create a highly reactive acyliminium ion, which readily reacts even with less reactive, electron-deficient amines. nih.gov This method is widely employed in peptide synthesis. nih.gov

Table 3: Amidation of 4-Isopropylpyrrolidine-2-carboxylic acid

| Reactant | Reagents | Expected Product |

|---|---|---|

| 4-Isopropylpyrrolidine-2-carboxylic acid | Benzylamine, EDC, HOBt | N-benzyl-4-isopropylpyrrolidine-2-carboxamide |

| 4-Isopropylpyrrolidine-2-carboxylic acid | Aniline, EDC, DMAP, HOBt | N-phenyl-4-isopropylpyrrolidine-2-carboxamide |

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization of 4-isopropylpyrrolidine-2-carboxylic acid is a key strategy for overcoming analytical challenges and for its use in further chemical synthesis. By modifying the amine or carboxylic acid groups, researchers can tailor the molecule's properties for specific needs, such as enhancing detection sensitivity in mass spectrometry or preparing it for coupling reactions.

Since 4-isopropylpyrrolidine-2-carboxylic acid is a chiral molecule, separating its enantiomers is often necessary, particularly in pharmaceutical contexts where different enantiomers can have distinct biological activities. An effective method for this separation is through derivatization with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC. tandfonline.com For instance, reacting the racemic amino acid with a single enantiomer of a chiral reagent, such as (S)-N-(4-Nitrophenoxy-carbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), produces diastereomeric pairs that can be resolved on a conventional achiral column. tandfonline.comtandfonline.com This indirect method is advantageous as it circumvents the need for expensive chiral stationary phases. The choice of CDA is critical, as steric hindrance in substituted prolines can affect the reaction rate and completeness. tandfonline.com

Table 1: Chiral Derivatizing Agents (CDAs) for Amino Acid Separation

| CDA | Analyte Functional Group | Purpose | Chromatographic Method |

|---|---|---|---|

| (S)-NIFE | Secondary Amine | Enantiomeric separation | Reverse-Phase HPLC |

| Marfey's Reagent | Secondary Amine | Enantiomeric separation | Reverse-Phase HPLC |

This table is interactive. Click on headers to sort.

For analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is essential for polar molecules like amino acids. sigmaaldrich.com The carboxylic acid group of 4-isopropylpyrrolidine-2-carboxylic acid significantly reduces its volatility. Esterification, a form of alkylation, converts the carboxylic acid into an ester, thereby increasing its volatility. colostate.edu

A common method is to react the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl). sigmaaldrich.com This process, known as Fischer esterification, effectively masks the polar carboxyl group. For enhanced detection, especially with electron capture detectors (ECD), alkylating agents like pentafluorobenzyl bromide (PFBBr) are used. sigmaaldrich.comsigmaaldrich.com PFBBr reacts with the carboxylate to form a pentafluorobenzyl ester, which is highly electron-capturing and allows for trace-level detection. sigmaaldrich.comsigmaaldrich.comacs.orgacs.org

In addition to esterifying the carboxyl group, the secondary amine in the pyrrolidine (B122466) ring must also be derivatized for GC analysis to prevent peak tailing and improve chromatographic performance. sigmaaldrich.comsigmaaldrich.com

Acylation: This involves reacting the amine with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). sigmaaldrich.comwikipedia.org This converts the amine into an amide, reducing its polarity. A two-step process of esterification followed by acylation is common for preparing amino acids for chiral GC analysis. sigmaaldrich.comsigmaaldrich.com

Silylation: This is a widely used technique that targets active hydrogen atoms on both the amine and carboxylic acid groups. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.com This single-step reaction increases volatility and thermal stability, making the derivative suitable for GC-MS analysis. mdpi.comyoutube.com However, silylated derivatives can be sensitive to moisture. mdpi.com

The carboxylic acid group can be synthetically transformed into an aliphatic amine. This is typically a multi-step process involving the reduction of the carboxylic acid to a primary alcohol, followed by conversion to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid directly to a 1° alcohol. libretexts.org The resulting alcohol can then be converted to an amine through various synthetic routes, such as conversion to an alkyl halide followed by nucleophilic substitution with an amine source. This transformation is less common for analytical derivatization and is primarily a tool for synthetic organic chemistry to create new molecules from the amino acid scaffold.

The carboxylic acid functional group can be activated to react with various nucleophiles to form amide bonds. This is a cornerstone of peptide synthesis and is also used to create derivatives for analytical purposes. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are common coupling agents. chemistrysteps.com

The carbodiimide (B86325) activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, hydrazine, or hydroxylamine, resulting in the formation of a stable amide, hydrazide, or hydroxamic acid, respectively, and a urea (B33335) byproduct. chemistrysteps.com This method is performed under mild conditions, which helps to prevent racemization at the chiral center. rsc.org

A variety of specialized reagents have been developed for the derivatization of amino and carboxylic acids to meet specific analytical needs.

Cinchona Alkaloid-Derived Primary Amines: These chiral reagents are used in asymmetric catalysis and can also serve as chiral solvating agents for determining enantiomeric purity by NMR spectroscopy. nih.govacs.orgsigmaaldrich.comacs.org They interact with enantiomers of chiral carboxylic acids to form diastereomeric complexes, which can be distinguished by NMR.

DMF-Dialkylacetals: Reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can simultaneously derivatize both the amine and carboxylic acid groups of cyclic amino acids like proline. nih.govresearchgate.netresearchgate.net The amine is formylated, and the carboxylic acid is esterified, yielding a volatile derivative suitable for GC-MS analysis. nih.gov

Pentafluorobenzyl Bromide (PFBBr): As mentioned in section 3.3.2, PFBBr is a highly effective reagent for converting carboxylic acids into esters for sensitive detection by GC-ECD. sigmaaldrich.comsigmaaldrich.comresearchgate.net The reaction is often performed under phase-transfer catalysis conditions. sigmaaldrich.com

4-APEBA: The reagent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) is designed for labeling carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govvu.nlaxonmedchem.com It reacts with carboxylic acids in the presence of a coupling agent like EDC to form a derivative that is easily ionized in positive-ion ESI-MS, significantly enhancing detection sensitivity. nih.govfao.org The bromine atom also provides a characteristic isotopic pattern, aiding in identification. nih.gov

Table 2: Specific Derivatization Reagents and Their Applications

| Reagent | Target Functional Group(s) | Primary Application | Analytical Technique |

|---|---|---|---|

| Cinchona Alkaloids | Carboxylic Acid | Enantiomeric discrimination | NMR |

| DMF-DMA | Secondary Amine & Carboxylic Acid | Increase volatility | GC-MS |

| PFBBr | Carboxylic Acid | Enhance detection sensitivity | GC-ECD |

This table is interactive. Click on headers to sort.

Structural and Conformational Analysis of 4 Isopropylpyrrolidine 2 Carboxylic Acid

Conformational Isomerism in Substituted Pyrrolidine (B122466) Rings

The five-membered pyrrolidine ring is conformationally flexible and relieves the torsional strain inherent in a planar structure by adopting puckered, non-planar shapes. libretexts.org This phenomenon, often referred to as pseudorotation, involves out-of-plane displacements of the ring atoms. The conformational landscape of substituted pyrrolidines, such as those derived from proline, is dominated by two primary envelope (or "pucker") conformations. nih.govnih.gov

These are defined by the position of the Cγ (C4) atom relative to the plane formed by the other four ring atoms:

Cγ-endo (or Down Pucker): The C4 carbon is displaced on the same side as the Cα-carboxyl group. nih.gov

Cγ-exo (or Up Pucker): The C4 carbon is displaced on the side opposite to the Cα-carboxyl group. nih.gov

A less common, higher-energy "twist" conformation also exists, where both Cβ and Cγ atoms are out of the plane. The equilibrium between the endo and exo forms is dynamic, with a relatively low energy barrier for interconversion (2–5 kcal/mol). nih.govfrontiersin.org However, the introduction of substituents on the ring can create a strong preference for one pucker over the other, effectively "locking" the conformation. nih.gov This conformational control is a key strategy in medicinal chemistry and peptide design.

Influence of the Isopropyl Substituent on Pyrrolidine Ring Conformation

The substituent at the C4 position plays a decisive role in dictating the preferred ring pucker. nih.gov The conformational preference is governed by a combination of stereoelectronic effects (for electronegative substituents) and steric effects (for bulky groups). nih.gov

For 4-Isopropylpyrrolidine-2-carboxylic acid, the large, non-polar isopropyl group dominates the conformational equilibrium through steric hindrance. To minimize steric strain, bulky alkyl substituents strongly prefer to occupy a pseudoequatorial position on the puckered ring. nih.govresearchgate.net This preference forces the pyrrolidine ring into a specific conformation depending on the relative stereochemistry (cis or trans) of the substituents at C2 and C4.

Studies on the closely related 4-tert-butylproline provide a strong model for understanding the effect of the isopropyl group. nih.govresearchgate.net The sterically demanding tert-butyl group, like the isopropyl group, locks the ring into a conformation where it occupies a pseudoequatorial orientation. This leads to opposite puckering effects for cis and trans isomers:

A trans-4-alkyl substituent (relative to the C2-carboxylic acid) favors an endo ring pucker. nih.govresearchgate.net

A cis-4-alkyl substituent favors an exo ring pucker. nih.govresearchgate.net

This is in direct contrast to electronegative substituents like fluorine or hydroxyl groups, where stereoelectronic effects can favor pseudo-axial orientations. nih.govresearchgate.net Therefore, the stereochemistry of 4-Isopropylpyrrolidine-2-carboxylic acid will determine its predominant ring conformation.

| C4 Substituent Type | Relative Stereochemistry (to C2-COOH) | Preferred Ring Pucker | Driving Influence |

|---|---|---|---|

| Bulky Alkyl (e.g., Isopropyl, tert-Butyl) | trans | Cγ-endo | Steric Hindrance (Pseudoequatorial Preference) |

| Bulky Alkyl (e.g., Isopropyl, tert-Butyl) | cis | Cγ-exo | Steric Hindrance (Pseudoequatorial Preference) |

| Electronegative (e.g., Fluorine) | trans (4R) | Cγ-exo | Stereoelectronic Effects (Gauche Effect) |

| Electronegative (e.g., Fluorine) | cis (4S) | Cγ-endo | Stereoelectronic Effects (Gauche Effect) |

This table summarizes the influence of different substituent types at the C4 position on the preferred conformation of the pyrrolidine ring, based on findings from related proline derivatives. nih.govresearchgate.netresearchgate.net

Analysis of Torsional Strain and Steric Interactions within Preferred Conformers

The stability of any given conformer is determined by the sum of its internal strains, primarily torsional and steric strain. libretexts.orgminia.edu.eg

Torsional Strain: This arises from the repulsion between electrons in adjacent chemical bonds. chemistrysteps.com In a hypothetical planar cyclopentane (B165970) or pyrrolidine ring, all C-H bonds on adjacent carbons would be fully eclipsed, creating maximum torsional strain. libretexts.org The ring puckers into envelope or twist conformations precisely to alleviate this strain by staggering these bonds, moving closer to the energetically favorable staggered arrangement seen in open-chain alkanes. libretexts.org

Steric Strain: Also known as van der Waals strain, this is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same physical space. minia.edu.egchemistrysteps.com In 4-Isopropylpyrrolidine-2-carboxylic acid, the primary source of potential steric strain is the bulky isopropyl group. If this group were forced into a pseudo-axial position, it would experience significant steric clashes with the pseudo-axial hydrogens on the same face of the ring (analogous to 1,3-diaxial interactions in cyclohexane). youtube.com The strong preference for the pseudoequatorial position is a direct consequence of avoiding this destabilizing steric strain. nih.govfrontiersin.org The Cγ-endo or Cγ-exo pucker is therefore adopted as the lowest energy conformation that both staggers the ring's C-H bonds (minimizing torsional strain) and places the bulky isopropyl group in the less crowded pseudoequatorial position (minimizing steric strain).

Experimental Approaches to Conformational Elucidation

The precise three-dimensional structure and conformational dynamics of substituted pyrrolidines are determined using a combination of experimental and computational techniques. Each method provides unique insights into the molecule's structure in different states.

X-ray Crystallography: This is the gold standard for determining the exact molecular structure, including bond lengths, bond angles, and ring pucker, in the solid state. mdpi.comresearchgate.net Analysis of single crystals provides an unambiguous snapshot of the molecule in its lowest-energy, crystalline conformation. mdpi.com Studies on related compounds like 4-tert-butylproline have used X-ray crystallography to definitively confirm the ring puckering induced by a bulky C4 substituent. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution. nih.govnih.gov

¹H NMR: Vicinal coupling constants (³J) between protons on the pyrrolidine ring are dependent on the dihedral angle between them and can be used to deduce the degree and type of ring puckering. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) measure through-space interactions between protons. The strength of an NOE signal is inversely proportional to the distance between nuclei, allowing for the determination of the relative proximity of different groups, which helps to distinguish between conformers. frontiersin.org

¹³C NMR: The chemical shifts of the ring carbons, particularly Cβ and Cγ, are sensitive to the ring pucker and can provide additional conformational information.

¹⁹F NMR: In cases where fluorine-substituted analogs are used, ¹⁹F NMR serves as a highly sensitive probe for conformational changes. copernicus.orgresearchgate.net

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) calculations and molecular dynamics, complement experimental data. nih.gov These methods are used to calculate the relative energies of different conformers (e.g., Cγ-endo vs. Cγ-exo), map the energy landscape of pseudorotation, and predict preferred geometries, providing a deeper understanding of the steric and electronic factors at play. frontiersin.org

| Technique | Physical State | Information Provided |

|---|---|---|

| X-ray Crystallography | Solid (Crystal) | Precise 3D structure, bond lengths, bond angles, absolute conformation of a single conformer. |

| NMR Spectroscopy | Solution | Time-averaged solution conformation, dynamics, ratios of conformers, relative orientation of substituents. |

| Computational Chemistry | In Silico | Relative energies of conformers, transition state energies, predicted geometries, analysis of electronic effects. |

This table outlines the primary experimental and computational methods used to analyze the conformation of pyrrolidine derivatives.

Computational and Theoretical Investigations on 4 Isopropylpyrrolidine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of organic reactions, providing detailed information about transition states, energy barriers, and the roles of various reactants and catalysts.

DFT calculations on palladium(II) complexes with proline and its homologs have been used to elucidate the mechanism of oxidative coupling reactions. mdpi.comresearchgate.net These studies propose a mechanism that begins with the transmetalation of a boronic acid onto the palladium center. researchgate.net A key feature of this proposed mechanism is the role of the amino acid ligand. One of the carboxylate groups of the proline derivative is thought to de-coordinate to maintain a four-coordinate intermediate during the associative mechanism. This freed carboxylate can then act as a base for the incoming boronic acid, negating the need for an external base. researchgate.net

The importance of the N-H bond in the catalytic cycle has also been highlighted. mdpi.comresearchgate.net For instance, the N-methylated version of proline showed a lack of catalytic activity, suggesting that hydrogen bonding involving the N-H group is crucial for the reaction to proceed. mdpi.comresearchgate.net Computational studies on related N-heterocyclic carbene (NHC)-palladium complexes have further underscored the importance of ligand architecture in achieving high reactivity and selectivity in cross-coupling reactions. acs.orgnih.govresearchgate.net The strong sigma-donating ability of such ligands facilitates the oxidative addition step, which is often rate-limiting. nih.govresearchgate.net

For a molecule like 4-isopropylpyrrolidine-2-carboxylic acid, DFT studies would be instrumental in understanding how the isopropyl group at the 4-position influences the steric and electronic environment of the palladium center and, consequently, the efficiency and selectivity of the coupling reaction.

The analysis of transition states and the associated energy barriers is a cornerstone of mechanistic chemistry, providing a quantitative understanding of reaction rates and selectivities. DFT calculations are particularly well-suited for this purpose.

In the context of reactions involving proline derivatives, DFT has been employed to investigate the stereocontrolling transition states in various asymmetric reactions. For example, in proline-catalyzed Michael reactions, comprehensive DFT studies have analyzed different transition state models for the crucial C-C bond formation step. nih.gov These studies have revealed that the traditional model involving hydrogen bonding between the nitro group of the electrophile and the carboxylic acid of proline may not always be the most favorable. nih.gov

A refined transition state model, devoid of this hydrogen bonding, has been proposed to be lower in energy under base-free conditions and successfully rationalizes the experimentally observed stereochemical outcome. nih.gov In the presence of a base, a base-bound transition state is considered more appropriate for explaining the asymmetric induction. nih.gov In these models, the approach of the electrophile is found to be favored from the face anti to the carboxylic acid group of the proline-enamine intermediate. nih.gov

Such computational analyses provide a detailed picture of the non-covalent interactions that govern the stereoselectivity of these reactions. The insights gained from these studies on proline can be extrapolated to understand how the 4-isopropyl substituent in 4-isopropylpyrrolidine-2-carboxylic acid might influence the stability of different transition states and thus the stereochemical outcome of reactions it may catalyze or participate in.

The Pinnick oxidation is a widely used method for the oxidation of aldehydes to carboxylic acids. DFT calculations have been instrumental in elucidating the mechanism of this reaction. Computational studies have shown that the reaction proceeds through a multi-step pathway.

The first step involves the reaction of chlorous acid with the aldehyde, forming a distorted six-membered ring transition state. This leads to a hydroxyallyl chlorite (B76162) intermediate which then undergoes a pericyclic fragmentation in the second step to yield the carboxylic acid. The first reaction step is typically the rate-determining step and is thermoneutral. In contrast, the second step is highly exergonic and has a low energetic barrier, which is attributed to the reduction of chlorine from a +3 to a +2 oxidation state.

Frontier molecular orbital analysis, intrinsic reaction coordinate calculations, and molecular dynamics simulations have further supported this proposed mechanism. These computational investigations provide a robust framework for understanding the intricacies of the Pinnick oxidation.

The nucleophilicity and hydrogen bonding capabilities of 4-isopropylpyrrolidine-2-carboxylic acid are central to its chemical behavior, particularly in its role as a catalyst or as a building block in peptide synthesis. DFT calculations offer a powerful means to quantify these properties.

DFT studies on proline have provided valuable data on its proton affinity and gas-phase basicity, which are measures of its intrinsic nucleophilicity. The calculations indicate that the nitrogen atom of the pyrrolidine (B122466) ring is the preferred site of protonation. nih.gov The most stable conformation of neutral proline is stabilized by an intramolecular hydrogen bond. nih.gov

Furthermore, computational studies have explored how the acidity of proline's carboxylic acid can be significantly altered through hydrogen bonding interactions with co-catalysts. nih.gov It has been predicted that the pKa of proline can be lowered by more than 9 units in nonpolar solvents when it forms a complex with a hydrogen-bond-donating cocatalyst. nih.gov This enhancement of acidity is directly correlated with the acidity of the cocatalyst itself. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of molecules over time, offering insights into their flexibility, stability, and the dynamics of their interactions with other molecules, such as solvents.

For proline and its derivatives, MD simulations have been extensively used to study the cis-trans isomerization of the peptide bond preceding the proline residue, a process that is crucial for protein folding and function. nih.govfrontiersin.orgnih.gov The energy barrier for this isomerization is significant, and specialized simulation techniques like Gaussian accelerated molecular dynamics may be required to adequately sample both states on a computationally accessible timescale. frontiersin.orgnih.gov

MD simulations have also been used to investigate the puckering of the pyrrolidine ring, which typically exists in two predominant "envelope" conformations (Cγ-endo and Cγ-exo). nih.govfrontiersin.org The presence of substituents on the ring, such as the isopropyl group in 4-isopropylpyrrolidine-2-carboxylic acid, can significantly influence the preferred puckering mode. For instance, a sterically demanding tert-butyl group at the 4-position of proline has been shown to strongly favor a pseudoequatorial orientation, which in turn dictates the ring's pucker. nih.gov

In the context of peptides, MD simulations have revealed how proline residues and their interactions with solvents, like water, affect the stability of secondary structures such as helices. mdpi.comuni-miskolc.huuni-miskolc.hu The presence of proline can stabilize helical structures and slow down the dynamics of folding and unfolding. mdpi.com

| Solvent Interactions | The interactions between the proline derivative and solvent molecules, particularly water, through hydrogen bonding. | Solvent interactions play a crucial role in stabilizing different conformations and modulating the dynamic behavior of the molecule. |

In Silico Design and Prediction of Molecular Features

In silico design involves the use of computational methods to design new molecules with desired properties and to predict their behavior before they are synthesized. This approach is widely used in drug discovery and materials science to accelerate the development process and reduce costs.

For pyrrolidine derivatives, in silico methods are employed to design novel compounds with specific biological activities, such as enzyme inhibitors. nih.govscispace.com For example, computational studies have been used to design pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase for the potential treatment of diabetes. nih.gov These studies often involve molecular docking to predict the binding mode and affinity of the designed molecules to their target protein.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are also performed to understand how modifications to the chemical structure of the pyrrolidine scaffold affect its biological activity. scispace.com This information is then used to guide the design of more potent and selective compounds.

Furthermore, computational tools can predict various molecular properties, such as lipophilicity (logP), which is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). researchgate.net For instance, the lipophilicity of various proline analogs has been computed using implicit solvation models, providing valuable data for tuning the hydrophobic properties of synthetic peptides. researchgate.net

In the case of 4-isopropylpyrrolidine-2-carboxylic acid, in silico methods could be used to predict its potential as a building block in peptidomimetics, to design derivatives with enhanced biological activity, or to predict its physicochemical properties relevant to its application in various chemical contexts. mdpi.comsigmaaldrich.commdpi.com

Rational Design for Improved Synthetic Pathways

The synthesis of structurally defined molecules such as 4-Isopropylpyrrolidine-2-carboxylic acid can be significantly enhanced through rational design, a strategy that utilizes computational modeling to create more efficient and selective synthetic routes. nih.gov This approach moves beyond traditional empirical methods by applying theoretical calculations to forecast reaction outcomes and pinpoint optimal reaction conditions.

A cornerstone of rational design in synthesis is the application of quantum mechanics (QM) to model reaction mechanisms. By computing the energies of reactants, transition states, and products, chemists can assess the viability of a proposed synthetic step and anticipate potential side reactions. For example, in the synthesis of pyrrolidine derivatives, computational models can aid in the selection of ideal starting materials and reagents to achieve the desired stereochemistry with high fidelity. researchgate.net

Biocatalysis, which harnesses enzymes to perform chemical transformations, is another field where rational design is particularly impactful. researchgate.net Computational screening can identify enzymes with the requisite activity and selectivity for the synthesis of 4-Isopropylpyrrolidine-2-carboxylic acid. Moreover, protein engineering, guided by computational simulations, can be used to tailor existing enzymes to boost their performance for a specific transformation. researchgate.net This methodology can pave the way for greener and more sustainable manufacturing processes.

The following table provides an illustrative comparison between a conventional synthetic route and a computationally designed biocatalytic pathway for a critical step in the synthesis of a 4-substituted pyrrolidine-2-carboxylic acid derivative.

| Parameter | Traditional Chemical Synthesis | Computationally Designed Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Heavy metal catalyst | Engineered enzyme |

| Solvent | Organic solvent | Aqueous buffer |

| Temperature | High temperature | Room temperature |

| Pressure | High pressure | Atmospheric pressure |

| Byproducts | Stoichiometric inorganic salts | Minimal, biodegradable |

| Stereoselectivity | May require chiral auxiliaries | High enantioselectivity |

This table is illustrative and based on general principles of rational design in chemical synthesis.

Prediction of Molecular Interactions relevant to Chemical Processes

A thorough understanding of the molecular interactions involving 4-Isopropylpyrrolidine-2-carboxylic acid is essential for predicting its behavior in diverse chemical processes, including crystallization, formulation, and biological recognition. Computational chemistry offers a suite of powerful tools for the prediction and analysis of these non-covalent interactions.

Molecular docking is a computational method that forecasts the preferred orientation of one molecule relative to another when they bind to form a stable complex. nih.gov This technique is highly relevant for deciphering how 4-Isopropylpyrrolidine-2-carboxylic acid might interact with other molecules, such as biological receptors or enzymes, or with various components in a formulation. nih.govnih.gov The binding affinity, which can be quantitatively estimated from docking simulations, serves as a metric for the strength of this interaction. biointerfaceresearch.com

Hirshfeld surface analysis is another valuable computational tool for visualizing and quantifying intermolecular interactions within crystal structures. nih.gov By mapping properties like electrostatic potential onto the molecular surface, it becomes possible to identify crucial interaction points and predict how molecules will pack in a crystal lattice. This knowledge is invaluable for understanding polymorphism and for the rational design of crystallization processes. nih.gov

The table below contains hypothetical data from a computational analysis of the intermolecular interactions of 4-Isopropylpyrrolidine-2-carboxylic acid.

| Interaction Type | Contributing Atoms | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Carboxylic acid O-H --- N of another molecule | -5.8 |

| van der Waals | Isopropyl group C-H --- Pyrrolidine ring C-H | -2.1 |

| Electrostatic | Carboxylic acid C=O --- Pyrrolidine ring N-H | -4.5 |

This data is hypothetical and for illustrative purposes only.

Computational Analysis of Transport Mechanisms (e.g., membrane permeation)

The capacity of a molecule to traverse biological membranes is a fundamental property, especially in fields like drug discovery where it influences bioavailability. Computational techniques, such as molecular dynamics (MD) simulations, can be utilized to model the permeation of 4-Isopropylpyrrolidine-2-carboxylic acid across a lipid bilayer, yielding detailed insights into its transport mechanism. nih.gov

In an MD simulation, the trajectory of every atom in the system—comprising the molecule of interest, the membrane, and the surrounding solvent—is calculated over time based on the forces acting between them. This enables the visualization of the permeation event at an atomic resolution and the calculation of key thermodynamic parameters, such as the potential of mean force (PMF). The PMF profile illustrates the free energy of the molecule as a function of its position relative to the membrane, where the energy barrier corresponds to the free energy of permeation.

Key molecular descriptors that are known to influence membrane permeation include lipophilicity (logP), molecular size, and the number of hydrogen bond donors and acceptors. nih.gov These descriptors can be calculated computationally and integrated with MD simulation results to build a comprehensive model for predicting the permeability of 4-Isopropylpyrrolidine-2-carboxylic acid.

The following table displays hypothetical results from a computational analysis of the membrane permeation of 4-Isopropylpyrrolidine-2-carboxylic acid.

| Parameter | Calculated Value | Implication for Permeation |

|---|---|---|

| logP | 1.2 | Moderate lipophilicity, favorable for membrane partitioning |

| Molecular Weight (g/mol) | 157.21 | Small size, favorable for diffusion |

| Hydrogen Bond Donors | 2 | Can interact with polar head groups of lipids |

| Hydrogen Bond Acceptors | 2 | Can interact with polar head groups of lipids |

| Free Energy of Permeation (kcal/mol) | 8.5 | Moderate energy barrier to cross the membrane core |

This data is hypothetical and for illustrative purposes only.

Analytical Characterization and Enantiomeric Purity Assessment of 4 Isopropylpyrrolidine 2 Carboxylic Acid

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

A variety of chromatographic techniques are utilized to resolve the stereoisomers of 4-Isopropylpyrrolidine-2-carboxylic acid. These methods are designed to differentiate between the subtle structural differences of enantiomers and diastereomers, enabling their accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the chiral separation of proline derivatives. The versatility of HPLC allows for several approaches to achieve enantiomeric and diastereomeric resolution.

Chiral Stationary Phases (CSPs) are the most direct and widely used method for the separation of enantiomers by HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the chiral resolution of a wide range of compounds, including proline derivatives. nih.gov

For proline analogs, the chiral recognition mechanism on polysaccharide-based CSPs is often dominated by hydrogen bonding interactions, particularly for compounds containing carboxyl or hydroxyl groups. nih.govresearchgate.net The separation of N-protected proline derivatives on a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) has been successfully achieved using a mobile phase typically composed of hexane (B92381), ethanol (B145695), and a small amount of a modifier like trifluoroacetic acid (TFA). nih.govresearchgate.net The resolution of these compounds can be highly sensitive to the mobile phase composition; for instance, minor changes in the ethanol concentration can dramatically alter the resolution, underscoring the critical role of hydrogen bonding in the chiral recognition process. nih.govresearchgate.net

The presence of the isopropyl group at the 4-position of the pyrrolidine (B122466) ring in 4-Isopropylpyrrolidine-2-carboxylic acid introduces a bulky, hydrophobic substituent. This substituent can influence the interaction with the CSP. While hydrogen bonding involving the carboxylic acid and the secondary amine remains a key interaction, the steric bulk of the isopropyl group can also play a significant role in the chiral recognition by affecting how the molecule fits into the chiral cavities of the stationary phase. The conformational rigidity conferred by the pyrrolidine ring, further influenced by the C4-substituent, is a critical factor in achieving enantioseparation. nih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Proline Derivatives on Polysaccharide-based CSPs (Note: This data is based on studies of similar proline derivatives and serves as a likely starting point for the analysis of 4-Isopropylpyrrolidine-2-carboxylic acid.)

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Hexane/Ethanol/TFA (e.g., 90:10:0.1, v/v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | Ambient or controlled (e.g., 25°C) | nih.gov |

| Detection | UV (e.g., 210 nm) | nih.gov |

An alternative to direct chiral separation on CSPs is the derivatization of the analyte with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a conventional achiral reversed-phase (RP) HPLC column, such as a C18 column. nih.gov This indirect approach is particularly useful when direct methods are not effective or when enhanced detection sensitivity is required.

For proline and its analogs, which are secondary amines, several derivatizing reagents are available. One such class of reagents includes those with a benzoxadiazole skeleton, which can react with the secondary amine to form fluorescent derivatives. tcichemicals.com For example, (R)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-APy) is an optically active fluorescence labeling reagent used for the optical purity determination of carboxylic acids after forming diastereomers that can be separated by RP-HPLC. tcichemicals.com

The derivatization of 4-Isopropylpyrrolidine-2-carboxylic acid would involve the formation of an amide bond between its carboxylic acid group and a chiral amine derivatizing agent, or the reaction of its secondary amine with a chiral reagent. The resulting diastereomers will have different physicochemical properties, allowing for their separation on an achiral stationary phase. The choice of derivatizing agent is critical and depends on the functional group to be targeted, the reaction conditions, and the desired detection method (e.g., UV or fluorescence).

Table 2: Chiral Derivatization Reagents for HPLC Analysis of Amino Acids

| Derivatizing Agent | Functional Group Targeted | Detection Method | Reference |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Primary and secondary amines | UV | N/A |

| (R)-(-)-DBD-APy | Carboxylic acids (via coupling) | Fluorescence | tcichemicals.com |

| o-Phthalaldehyde (OPA) with a chiral thiol | Primary amines | Fluorescence | N/A |

| N-α-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary and secondary amines | UV | N/A |

Normal-phase chiral HPLC is another effective mode for the separation of enantiomers of proline derivatives. In this mode, a non-polar mobile phase, typically a mixture of hexane and an alcohol modifier like ethanol or isopropanol, is used with a polar chiral stationary phase. Polysaccharide-based CSPs are commonly employed in normal-phase mode. nih.govresearchgate.net

For proline derivatives, normal-phase HPLC often provides excellent resolution. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the CSP. nih.gov The presence of a polar functional group, such as the carboxylic acid in 4-Isopropylpyrrolidine-2-carboxylic acid, is crucial for interaction with the stationary phase. The mobile phase composition, particularly the nature and concentration of the alcohol modifier, plays a significant role in modulating the retention and selectivity of the separation. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and efficiency. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar organic modifier such as methanol (B129727) or ethanol. The same polysaccharide-based CSPs used in HPLC are frequently employed in SFC. researchgate.net

Studies on proline derivatives have shown that SFC can provide better resolution and shorter analysis times compared to HPLC. researchgate.netresearchgate.net In SFC, as the modifier percentage decreases, retention and selectivity tend to increase. Temperature also plays a role, with retention generally decreasing as temperature increases. researchgate.net For proline derivatives, it has been observed that under SFC conditions, the contribution from hydrogen bonding is a dominant interaction for retention, though perhaps less so for chiral recognition compared to HPLC. researchgate.netresearchgate.net The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to faster separations.

Table 3: Comparison of HPLC and SFC for Chiral Separation of a Proline Derivative (Based on a comparative study of Boc-2-methylproline)

| Parameter | HPLC | SFC | Reference |

| Column | Polysaccharide-based CSP | Polysaccharide-based CSP | researchgate.net |

| Mobile Phase | Hexane/Ethanol/TFA | CO2/Ethanol | researchgate.net |

| Run Time | Longer | Shorter | researchgate.net |

| Resolution | Good | Better | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) can be used for the analysis of amino acids and their derivatives, but it requires the analyte to be volatile and thermally stable. Carboxylic acids like 4-Isopropylpyrrolidine-2-carboxylic acid are non-volatile due to their polarity and the presence of hydrogen bonding. Therefore, derivatization is a necessary step to convert the analyte into a more volatile form suitable for GC analysis. colostate.eduresearch-solution.comgcms.cz

Common derivatization strategies for carboxylic acids and amines include esterification and silylation. colostate.eduresearch-solution.comgcms.cz The carboxylic acid group can be converted to an ester, for example, a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst. The secondary amine group can be acylated or silylated. A common approach is to perform a two-step derivatization. For instance, the carboxylic acid can be esterified, followed by acylation of the secondary amine with a reagent like trifluoroacetic anhydride (B1165640). Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can derivatize both the carboxylic acid and the amine group in a single step, forming trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Once derivatized, the volatile analog of 4-Isopropylpyrrolidine-2-carboxylic acid can be separated on a chiral capillary GC column to resolve the enantiomers. Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives or chiral polysiloxanes.

Table 4: Common Derivatization Reactions for GC Analysis of Amino Acids

| Derivatization Method | Reagent(s) | Functional Groups Targeted | Resulting Derivative | Reference |

| Esterification | Alcohol (e.g., Methanol) + Acid Catalyst | Carboxylic Acid | Alkyl Ester | colostate.edugcms.cz |

| Acylation | Anhydride (e.g., Trifluoroacetic Anhydride) | Amine, Hydroxyl | Acyl Derivative | research-solution.com |

| Silylation | BSTFA, TMCS | Carboxylic Acid, Amine, Hydroxyl | Trimethylsilyl (TMS) Derivative | sigmaaldrich.com |

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry is a cornerstone in the analysis of 4-isopropylpyrrolidine-2-carboxylic acid, providing essential data on its molecular mass and structure. When coupled with chromatographic techniques, it becomes a powerful tool for both quantitative and qualitative assessments, including the critical determination of enantiomeric purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Chiral Carboxylic Acids

Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for the separation and analysis of chiral molecules like 4-isopropylpyrrolidine-2-carboxylic acid. The separation of its enantiomers is typically achieved by using a chiral stationary phase (CSP) within the high-performance liquid chromatography (HPLC) column. Polysaccharide-based columns or macrocyclic antibiotic-based columns, such as the Chirobiotic T, have proven effective for resolving amino acid enantiomers. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. Typically, a combination of an organic solvent (like ethanol or methanol) and an acidic modifier (such as trifluoroacetic acid, TFA) is used in normal-phase chromatography to improve peak shape and resolution. researchgate.net For proline derivatives, methods have been developed that allow for the baseline resolution of enantiomers, which is fundamental for assessing the enantiomeric purity of a sample. researchgate.netresearchgate.net The mass spectrometer then serves as a highly sensitive and selective detector, confirming the identity of the eluting compounds by their mass-to-charge ratio.

Below is a table summarizing typical HPLC conditions for the chiral separation of proline analogs, which are applicable to 4-isopropylpyrrolidine-2-carboxylic acid.

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK-IA) or macrocyclic antibiotic-based (e.g., Chirobiotic T) nih.govresearchgate.net |

| Mobile Phase | Ethanol with 0.1% Trifluoroacetic Acid (TFA) researchgate.net |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | Mass Spectrometry (ESI or APCI source) |

| Expected Outcome | Separation of D and L enantiomers with distinct retention times researchgate.net |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization sources used in LC-MS for analyzing compounds like 4-isopropylpyrrolidine-2-carboxylic acid. axispharm.com

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules such as amino acids. axispharm.com In ESI, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For 4-isopropylpyrrolidine-2-carboxylic acid, ESI would typically produce a protonated molecule, [M+H]⁺, in positive ion mode or a deprotonated molecule, [M-H]⁻, in negative ion mode. nih.gov It can also form adducts with salts present in the mobile phase, such as sodium, leading to [M+Na]⁺ ions. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is better suited for smaller, less polar, and more volatile compounds. axispharm.com In APCI, the sample is vaporized and then ionized by a corona discharge. While ESI is generally preferred for amino acids, APCI has been shown to offer superior sensitivity for free amino acids at high LC flow rates. nih.gov The choice between ESI and APCI depends on the specific chromatographic conditions and the desired sensitivity. nih.govmdpi.com

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from charged liquid droplets axispharm.com | Gas-phase ionization via corona discharge axispharm.com |

| Best For | Polar, large, non-volatile molecules axispharm.com | Less polar, smaller, volatile molecules axispharm.com |

| Typical Ions | [M+H]⁺, [M-H]⁻, [M+Na]⁺ nih.govnih.gov | Primarily [M+H]⁺ |

| Sensitivity | Generally high for polar analytes | Can be higher for free amino acids at high flow rates nih.gov |

Strategies for Enhanced Detection Sensitivity through Chemical Labeling

To overcome the challenge of poor UV absorbance and to enhance detection sensitivity in both LC-UV and LC-MS, chemical labeling or derivatization is a common strategy. researchgate.netimpactfactor.org This involves reacting the analyte with a labeling reagent to attach a moiety that is easily detectable.

For 4-isopropylpyrrolidine-2-carboxylic acid, derivatization typically targets the secondary amine of the pyrrolidine ring. Fluorescent labeling reagents are particularly effective. For instance, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) reacts with proline and its analogs to form a highly fluorescent adduct that can be detected at specific excitation and emission wavelengths (e.g., 465 nm). researchgate.netimpactfactor.org This not only dramatically increases sensitivity, allowing for the detection of trace amounts, but can also aid in chiral separation. When a chiral labeling reagent is used, it reacts with the enantiomers of the analyte to form diastereomers, which can often be separated on a standard (non-chiral) HPLC column.

| Reagent | Target Functional Group | Detection Method | Advantage |

| NBD-Cl | Secondary Amine | Fluorescence/UV-Vis researchgate.netimpactfactor.org | High sensitivity, creates a chromophore researchgate.net |

| (S)-(+)-DBD-APy | Carboxylic Acid | Fluorescence | Forms diastereomers for chiral separation tcichemicals.com |

| MPAC-Br | Carboxylic Acid | Fluorescence | High sensitivity for carboxylic acids documentsdelivered.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-isopropylpyrrolidine-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

The ¹H NMR spectrum would show characteristic signals for the protons on the pyrrolidine ring, the isopropyl group, and the carboxylic acid. The proton of the carboxylic acid is typically found far downfield, in the 10-12 ppm range. libretexts.org The ¹³C NMR spectrum would similarly show distinct signals for the carbonyl carbon (around 160-180 ppm), the carbons of the pyrrolidine ring, and the carbons of the isopropyl group. libretexts.orgchemicalbook.com

For stereochemical assignment, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are employed. researchgate.net These experiments help establish connectivity between protons and carbons and can reveal through-space interactions (via NOESY), which are critical for determining the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine ring.

Furthermore, NMR is a powerful method for assessing enantiomeric purity. By using a chiral solvating agent (CSA), it is possible to differentiate the signals of the two enantiomers in the NMR spectrum. rsc.org The CSA, itself an enantiomerically pure compound, interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer. The integration of these signals allows for a direct and accurate calculation of the enantiomeric excess (ee).

| NMR Technique | Application for 4-Isopropylpyrrolidine-2-carboxylic Acid |

| ¹H NMR | Determines the number and environment of protons; identifies the acidic proton. libretexts.org |

| ¹³C NMR | Determines the number and environment of carbon atoms; identifies the carbonyl carbon. libretexts.orgchemicalbook.com |

| 2D COSY | Establishes proton-proton coupling networks to trace the spin systems within the molecule. researchgate.net |

| 2D HSQC/HMBC | Correlates protons with their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC) to assign all signals. researchgate.net |

| 2D NOESY | Detects through-space proton-proton interactions to determine relative stereochemistry (e.g., cis/trans isomers). researchgate.net |

| NMR with Chiral Solvating Agents | Induces chemical shift non-equivalence between enantiomers for the determination of enantiomeric excess (ee). rsc.org |

Advanced Applications and Role in Chemical Research

4-Isopropylpyrrolidine-2-carboxylic Acid as a Chiral Building Block

In organic synthesis, chiral building blocks are enantiomerically pure compounds used as starting materials for the construction of complex molecules. The use of such building blocks is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, as it allows for the creation of single-enantiomer drugs, avoiding the potential for undesired effects from other stereoisomers. Pyrrolidine (B122466) derivatives, due to their cyclic nature and defined stereochemistry, are among the most important chiral scaffolds in drug discovery. nih.gov

In the Construction of Stereodefined Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients, requires precise control over their three-dimensional structure. 4-Isopropylpyrrolidine-2-carboxylic acid serves as an excellent starting point for such syntheses. Its inherent chirality, derived from the parent L-proline or D-proline, provides a stereochemical foundation upon which further complexity can be built.

As Precursors for Conformationally Constrained Analogs

Conformational constraint is a key strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. By locking a molecule into a specific bioactive conformation, binding affinity to its target can be improved, and off-target effects can be reduced. The proline ring itself imposes significant constraints on the peptide backbone. Further substitution at the 4-position, as with the isopropyl group, provides an additional layer of control over the molecule's conformation. nih.gov

The substituent at the C-4 position directly influences the puckering of the pyrrolidine ring, an equilibrium between two low-energy conformations known as Cγ-exo (down) and Cγ-endo (up). acs.org The steric bulk of the isopropyl group can be used to favor one pucker over the other. This, in turn, influences the main chain dihedral angles (φ and ψ) when the molecule is incorporated into a peptide, effectively guiding the peptide's secondary structure. acs.orgnih.gov This principle is widely used to design peptides and peptidomimetics with stable, well-defined secondary structures like β-turns or polyproline helices. nih.gov

| Substituent at 4-Position | Stereochemistry | Preferred Ring Pucker | Influence on Peptide Structure |

| Hydroxyl (e.g., in Hydroxyproline) | 4R | Exo | Stabilizes polyproline II helix |

| Fluoro (electron-withdrawing) | 4R | Exo | Stabilizes trans amide bond |

| Fluoro (electron-withdrawing) | 4S | Endo | Favors cis amide bond |

| Isopropyl (bulky, non-polar) | (Inferred) | Influenced by sterics | Can be used to favor a specific pucker to constrain peptide conformation |

This interactive table illustrates the general principle of how 4-substitution affects proline ring conformation based on published data for other derivatives.

Role as a Chiral Scaffold or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. Pyrrolidine derivatives are privileged scaffolds for the design of chiral ligands and organocatalysts due to their rigidity, ready availability in enantiopure forms, and the strategic placement of coordinating atoms. nih.govmdpi.com

Induction of Enantioselectivity in Catalytic Reactions (e.g., Hydroformylation)

In transition metal-catalyzed reactions, chiral ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. 4-Isopropylpyrrolidine-2-carboxylic acid can be readily modified to serve as a chiral ligand. The carboxylic acid and the nitrogen atom can act as coordinating sites, or they can be chemically transformed into other ligating groups, such as phosphines or amines.

Design Principles for Chiral Scaffolding Ligands

The design of effective chiral ligands is guided by several principles aimed at maximizing stereochemical control. The pyrrolidine ring serves as an excellent backbone or "scaffold" because its rigidity translates the stereochemical information from its own chiral centers to the catalytic center.

Key design principles involving pyrrolidine scaffolds include:

Rigidity: The cyclic structure of the pyrrolidine minimizes conformational flexibility, leading to a more well-defined transition state and higher enantioselectivity.

Modularity: It is relatively straightforward to modify the pyrrolidine scaffold at various positions (e.g., the nitrogen, the C-2 carboxyl group, and the C-4 position) to tune the ligand's electronic and steric properties. The 4-isopropyl group is one such modular element.

Symmetry: Many highly effective ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, often simplifying analysis and leading to higher enantioselectivity. nih.govrsc.org However, non-symmetrical (C1-symmetric) ligands have also proven to be highly effective, particularly when different electronic and steric properties are desired at different coordination sites. nih.gov 4-Isopropylpyrrolidine-2-carboxylic acid is inherently non-symmetrical and would be used to construct C1-symmetric ligands.

Use of Bicyclic Chiral Scaffolds in Molecular Design

To achieve even greater conformational rigidity and structural definition, monocyclic scaffolds like pyrrolidine can be incorporated into bicyclic systems. nih.gov Such bicyclic scaffolds are highly sought after in drug discovery and catalyst design because they offer unparalleled control over the spatial arrangement of functional groups.

4-Isopropylpyrrolidine-2-carboxylic acid can serve as a key starting material for the synthesis of bicyclic structures, such as bicyclic peptides or fused-ring systems. researchgate.netccspublishing.org.cn For instance, intramolecular cyclization strategies can be employed to form a second ring fused to the pyrrolidine core. The resulting bicyclic molecule would be conformationally locked, and the isopropyl group would act as a permanent structural feature, influencing the shape and interaction profile of the entire molecule. In the context of peptidomimetics, such bicyclic systems can mimic protein secondary structures with high fidelity, leading to potent and selective biological activity. nih.gov

Integration into Peptide Chemistry Research

There is currently no available information from the performed searches detailing the specific use of 4-Isopropylpyrrolidine-2-carboxylic acid in the following areas of peptide chemistry research.

N- to C-Direction Peptide Synthesis Methodologies

Information regarding the application of 4-Isopropylpyrrolidine-2-carboxylic acid in N- to C-direction peptide synthesis is not available in the public domain based on the conducted research.

Solid-Phase Peptide Synthesis (SPPS) Applications

Specific examples or studies detailing the use of 4-Isopropylpyrrolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS) could not be identified in the search results.

Exploration of Novel Coupling Reagents and Activation Strategies in Peptide Bond Formation

Research on the use of 4-Isopropylpyrrolidine-2-carboxylic acid in the exploration of novel coupling reagents and activation strategies for peptide bond formation has not been found.

Contribution to the Study of Chemical Interactions in Biological Systems (e.g., as part of tool compounds)

While specific details on its chemical design for SAR are lacking, 4-Isopropylpyrrolidine-2-carboxylic acid, also known as α-Dihydrokainic acid, is identified as a tool compound in neuroscience research. It functions as a GLT-1 (glutamate transporter-1) antagonist. jneurosci.orgsolubilityofthings.com In studies of the cerebral cortex, it has been used to investigate the mechanisms of glutamate (B1630785) clearance by astrocytes, demonstrating its role in modulating synaptic activity. jneurosci.org

Structure-Activity Relationship (SAR) Investigations Focusing on Chemical Design

Detailed Structure-Activity Relationship (SAR) investigations focusing on the specific chemical design of 4-Isopropylpyrrolidine-2-carboxylic acid derivatives are not described in the available search results.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isopropylpyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) is effective for achieving high enantiomeric purity in pyrrolidine derivatives. Post-synthesis, purification via recrystallization or chiral HPLC ensures stereochemical fidelity. Intermediate characterization using H/C NMR and polarimetry is critical to confirm configuration .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable.

- HPLC-MS : To assess purity and detect trace enantiomeric impurities .

Q. How should researchers handle stability and storage of 4-Isopropylpyrrolidine-2-carboxylic acid?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Pre-saturation with stabilizers like BHT (butylated hydroxytoluene) may enhance shelf life. Regularly monitor degradation via TLC or LC-MS .

Advanced Research Questions

Q. How can one design experiments to evaluate 4-Isopropylpyrrolidine-2-carboxylic acid as a selective inhibitor of glutamate transporters (e.g., EAAT2/GLT-1)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-glutamate) to determine inhibition constants (). Evidence from related compounds shows EAAT2 selectivity (e.g., for EAAT2 vs. for EAAT1/3) .

- Electrophysiological Studies : Measure transporter currents in transfected HEK293 cells to assess functional blockade .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) across studies. Variability in IC values often arises from differences in buffer systems or transporter expression levels.

- Structure-Activity Relationship (SAR) Studies : Introduce targeted modifications (e.g., isopropyl group substitution) to isolate pharmacophoric features responsible for activity discrepancies .

Q. How can computational modeling guide the optimization of 4-Isopropylpyrrolidine-2-carboxylic acid for drug discovery?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with EAAT2’s substrate-binding pocket.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives to prioritize synthetic targets. Validate predictions with in vitro assays .

Q. What are the ethical and practical considerations for in vivo studies involving this compound?

- Methodological Answer :

- Dose Optimization : Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models to establish safe dosing ranges.

- Toxicity Screening : Use zebrafish embryos or primary hepatocytes to assess acute toxicity before mammalian trials. Reference GHS hazard classifications for handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.